molecular formula C17H21Cl2NO2 B13765031 cis-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline CAS No. 57464-38-7

cis-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline

Cat. No.: B13765031
CAS No.: 57464-38-7
M. Wt: 342.3 g/mol
InChI Key: AJOVZKGFRZEWHS-UBHUBRDASA-N
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Description

cis-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline typically involves multiple steps, starting with the preparation of the decahydroisoquinoline core. This core can be synthesized through hydrogenation of isoquinoline derivatives under high pressure and temperature conditions. The 3,4-dichlorobenzoyloxy group is then introduced via esterification reactions using 3,4-dichlorobenzoic acid and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

cis-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the 3,4-dichlorobenzoyloxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

cis-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cis-6-(3,4-Dichlorobenzoyloxy)-2-methyldecahydroisoquinoline include other decahydroisoquinoline derivatives with different substituents, such as:

  • cis-6-(3,4-Dimethoxybenzoyloxy)-2-methyldecahydroisoquinoline
  • cis-6-(3,4-Difluorobenzoyloxy)-2-methyldecahydroisoquinoline

Uniqueness

The uniqueness of this compound lies in its specific 3,4-dichlorobenzoyloxy substituent, which imparts distinct chemical and biological properties

Properties

CAS No.

57464-38-7

Molecular Formula

C17H21Cl2NO2

Molecular Weight

342.3 g/mol

IUPAC Name

[(6S)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl] 3,4-dichlorobenzoate

InChI

InChI=1S/C17H21Cl2NO2/c1-20-7-6-11-8-14(4-2-13(11)10-20)22-17(21)12-3-5-15(18)16(19)9-12/h3,5,9,11,13-14H,2,4,6-8,10H2,1H3/t11?,13?,14-/m0/s1

InChI Key

AJOVZKGFRZEWHS-UBHUBRDASA-N

Isomeric SMILES

CN1CCC2C[C@H](CCC2C1)OC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CN1CCC2CC(CCC2C1)OC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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